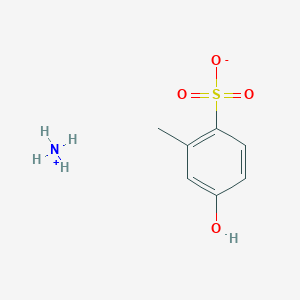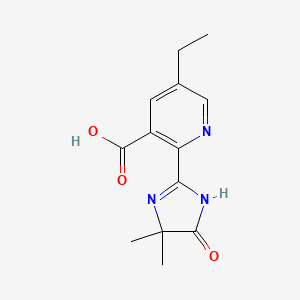
Teneligliptin Sulfoxide (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teneligliptin Sulfoxide (Mixture of Diastereomers) is a compound that serves as an impurity of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . Teneligliptin Sulfoxide is characterized by its unique chemical structure, which includes a sulfoxide group and multiple stereocenters, resulting in a mixture of diastereomers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Teneligliptin Sulfoxide involves the oxidation of Teneligliptin. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide group without over-oxidation to the sulfone .
Industrial Production Methods
Industrial production of Teneligliptin Sulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product . The final product is purified using techniques such as recrystallization or chromatography to obtain the desired mixture of diastereomers .
Chemical Reactions Analysis
Types of Reactions
Teneligliptin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Teneligliptin Sulfone.
Reduction: Teneligliptin.
Substitution: Various substituted derivatives of Teneligliptin.
Scientific Research Applications
Teneligliptin Sulfoxide is primarily used in scientific research as a reference standard and impurity marker for Teneligliptin . Its applications include:
Chemistry: Studying the oxidation and reduction behavior of sulfoxides.
Biology: Investigating the metabolic pathways and degradation products of Teneligliptin.
Medicine: Evaluating the pharmacokinetics and pharmacodynamics of Teneligliptin and its impurities.
Industry: Quality control and impurity profiling in the production of Teneligliptin.
Mechanism of Action
Teneligliptin Sulfoxide, like Teneligliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to improved blood glucose control . The sulfoxide group may influence the binding affinity and metabolic stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- Sitagliptin Sulfoxide
- Saxagliptin Sulfoxide
- Linagliptin Sulfoxide
Uniqueness
Teneligliptin Sulfoxide is unique due to its specific stereochemistry and the presence of a thiazolidine ring, which distinguishes it from other DPP-4 inhibitors . Its pharmacokinetic profile, including a longer half-life and multiple elimination pathways, also sets it apart from similar compounds .
Properties
Molecular Formula |
C22H30N6O2S |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1-oxo-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6O2S/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-31(30)16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-,31?/m0/s1 |
InChI Key |
HXVFMQDOVMZPHQ-XYITUZTBSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCS(=O)C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCS(=O)C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)



![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)




